molecular formula C15H11F2N3 B3031814 2,5-Bis(4-fluorophenyl)pyrazol-3-amine CAS No. 72411-57-5

2,5-Bis(4-fluorophenyl)pyrazol-3-amine

Cat. No. B3031814
CAS RN: 72411-57-5
M. Wt: 271.26 g/mol
InChI Key: NPUXAMBGXDZITB-UHFFFAOYSA-N
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Description

The compound of interest, 2,5-Bis(4-fluorophenyl)pyrazol-3-amine, is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and have been the subject of various synthetic efforts to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material involves the Gewald synthesis technique followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Another example is the synthesis of 5,5'-(1,4-phenylene)bis(3-aryl-2-pyrazolines) through a cyclo-addition reaction of hydrazine hydrate with bis-substituted chalcones, which are prepared by Claisen-Schmidt condensation . These methods highlight the versatility of pyrazole chemistry in generating a variety of biologically active compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the crystal structures of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide and its thioamide counterpart were elucidated using single crystal X-ray diffraction, supported by IR, NMR, and mass spectral data . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, which can be utilized to synthesize novel compounds with potential biological activities. For instance, the electrochemically enabled cascade cyclization reaction of aromatic aldehydes and pyrazol-5-amines leads to the synthesis of bis-pyrazolo[3,4-b:4',3'-e]pyridines under metal and external chemical oxidant-free conditions . Such reactions demonstrate the reactivity of pyrazole derivatives and their utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as fluorophenyl groups can affect the compound's intermolecular interactions, as observed in the crystal packing of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide, which is stabilized by various hydrogen bonds and weak intermolecular interactions . Additionally, the nonlinear optical properties of these compounds can be attributed to the small energy gap between their frontier molecular orbitals, as reported in the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid .

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-bis(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)14-9-15(18)20(19-14)13-7-5-12(17)6-8-13/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUXAMBGXDZITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392683
Record name 2,5-bis(4-fluorophenyl)pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

CAS RN

72411-57-5
Record name 2,5-bis(4-fluorophenyl)pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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